1,2-Di(biphenyl-4-yl)-2-hydroxyethanone
Overview
Description
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is an organic compound that features a biphenyl moiety attached to a hydroxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-carboxaldehyde with a suitable reagent to introduce the hydroxyethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a diol.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 1,2-Di(biphenyl-4-yl)-2-ketoethanone.
Reduction: Formation of 1,2-Di(biphenyl-4-yl)-2,2-dihydroxyethane.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-Di(biphenyl-4-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The hydroxyethanone group can participate in hydrogen bonding and other interactions, while the biphenyl moiety provides structural stability and potential for π-π interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di(biphenyl-4-yl)ethane
- 1,2-Di(biphenyl-4-yl)ethene
- 1,2-Di(biphenyl-4-yl)ethyne
Uniqueness
1,2-Di(biphenyl-4-yl)-2-hydroxyethanone is unique due to the presence of the hydroxyethanone group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This differentiates it from other biphenyl derivatives that lack this functional group.
Properties
IUPAC Name |
2-hydroxy-1,2-bis(4-phenylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZTXXISNAEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298206 | |
Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-25-6 | |
Record name | NSC121481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-di(biphenyl-4-yl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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